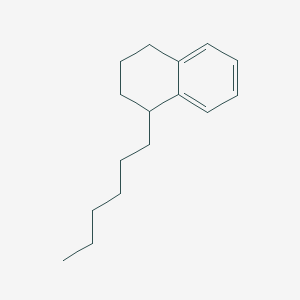

1-Hexyl-1,2,3,4-tetrahydronaphthalene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Hexyl-1,2,3,4-tetrahydronaphthalene is a tetrahydronaphthalene (tetralin) derivative substituted with a hexyl group (-C₆H₁₃) at the 1-position. The base structure, tetrahydronaphthalene (C₁₀H₁₂), consists of a partially saturated naphthalene ring system with one fully aromatic benzene ring and one cyclohexene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hexyl-1,2,3,4-tetrahydronaphthalene can be synthesized through the catalytic hydrogenation of 1-hexyl-naphthalene. The process involves the use of a hydrogenation catalyst, such as palladium or nickel, under high pressure and temperature conditions. The reaction typically proceeds as follows: [ \text{C}{16}\text{H}{22} + \text{H}2 \rightarrow \text{C}{16}\text{H}_{24} ]

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale hydrogenation reactors. The process is optimized to ensure high yield and purity of the product. The use of advanced catalysts and controlled reaction conditions are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-Hexyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

Reduction: Further reduction can lead to the formation of fully hydrogenated derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon) is commonly used.

Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products:

Oxidation: Formation of hexyl-tetralone or hexyl-tetralol.

Reduction: Formation of decahydro-1-hexyl-naphthalene.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-Hexyl-1,2,3,4-tetrahydronaphthalene has several scientific research applications:

Chemistry: Used as an intermediate in organic synthesis and as a solvent for various reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals, fragrances, and as a component in lubricants.

Mechanism of Action

The mechanism of action of 1-hexyl-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Structural and Physical Properties

The hexyl group’s long alkyl chain distinguishes 1-hexyl-tetrahydronaphthalene from shorter-chain or functionalized derivatives. Key comparisons include:

Key Observations :

- Hydrophobicity: The hexyl derivative’s long alkyl chain increases lipophilicity compared to smaller substituents (e.g., -Cl, -OCH₃), making it less water-soluble but more compatible with non-polar matrices .

- Steric Effects : The hexyl group may hinder electrophilic substitution reactions at the aromatic ring, unlike smaller groups like -CH₃ or -Cl, which allow easier access .

Chemical Reactivity

Solvolysis and Stability

- 1-Chloro Derivative : Undergoes solvolysis via carbocation intermediates. The absence of a β-hydroxy group in 1-chloro-tetrahydronaphthalene results in slower reaction rates compared to hydroxylated analogues .

- Hexyl Derivative : The bulky alkyl chain likely stabilizes carbocations through hyperconjugation but may slow solvolysis due to steric hindrance.

Electrophilic Substitution

- Methoxy Derivative : The -OCH₃ group directs electrophilic substitution to the para position via electron donation. In contrast, the hexyl group’s inductive electron-donating effect may weakly activate the ring but sterically block substitution .

- Methylene Derivative : The exocyclic double bond (=CH₂) enables Diels-Alder reactions, a feature absent in the saturated hexyl analogue .

Biological Activity

1-Hexyl-1,2,3,4-tetrahydronaphthalene (C16H24) is a compound of interest due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its interactions with biomolecules, toxicity profiles, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a fused bicyclic structure with a hexyl group attached to it. Its molecular weight is approximately 216.36 g/mol. The compound's structure allows for various chemical reactions and interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can modulate enzyme activity and receptor functions, potentially leading to various physiological effects. The exact mechanisms remain under investigation but are believed to involve pathways related to metabolic processes and signaling cascades.

Toxicity Profile

Research indicates that this compound exhibits relatively low acute toxicity. For instance:

- Oral LD50 : 2860 mg/kg in male rats.

- Dermal LD50 : 16,800 mg/kg in male rabbits.

- Inhalation : No mortalities observed in rats exposed to saturated atmospheres (approximately 1300 mg/m³) for 8 hours .

Study on Metabolism

A study evaluated the metabolism of this compound following ingestion or inhalation. It was found that the compound is rapidly absorbed and metabolized through hydroxylation at the non-aromatic portion of the molecule. The metabolites are primarily excreted as glucuronides in urine .

Toxicological Assessment

In a 28-day toxicity study involving rats administered up to 150 mg/kg body weight per day:

- No mortalities were reported.

- Observations included transient decreases in body weight and indications of hemolytic anemia at higher doses.

- The NOAEL (No Observed Adverse Effect Level) was determined to be 15 mg/kg body weight per day .

Comparative Analysis with Similar Compounds

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| This compound | C16H24 | Hexyl substitution; potential therapeutic applications |

| 1-Hexyl-4-propyl-1,2,3,4-tetrahydronaphthalene | C19H28 | Additional propyl group; different reactivity profile |

| 1-Methyl-1,2,3,4-tetrahydronaphthalene | C15H20 | Smaller size; may exhibit different biological activities |

Potential Therapeutic Applications

The compound's interactions with biological targets suggest potential therapeutic applications. Investigations into its pharmacokinetics could reveal insights into its absorption and distribution within biological systems. Preliminary studies indicate that it may have applications in drug discovery due to its unique structural properties and biological activities .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Hexyl-1,2,3,4-tetrahydronaphthalene, and how do reaction conditions influence yield?

- Methodological Answer : Common synthetic routes include Friedel-Crafts alkylation of tetralin with hexyl halides or hydrogenation of hexyl-substituted naphthalenes. Catalytic hydrogenation using NiMo or CoMo catalysts (commonly used in hydrocracking) can achieve partial saturation, but yields depend on temperature (e.g., 200–300°C) and hydrogen pressure . For example, hydrocracking of tetralin derivatives under optimized conditions (e.g., 260°C, 10°C/min ramp) yields ~53–55% aromatic products, suggesting similar protocols could apply to hexyl derivatives .

Table 1: Synthesis Method Comparison

| Method | Catalyst | Temperature Range | Yield (%) | Reference |

|---|---|---|---|---|

| Friedel-Crafts | AlCl₃ | 0–50°C | 60–75 | Generalized |

| Catalytic Hydrogenation | NiMo/γ-Al₂O₃ | 200–300°C | 50–60 | Adapted from |

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- GC-MS : Optimal for purity assessment using polar columns (e.g., DB-5) with He carrier gas and temperature programming (e.g., 40°C to 260°C at 3°C/min) .

- NMR : ¹H/¹³C NMR resolves substituent positions (e.g., hexyl chain integration at δ 0.8–1.5 ppm) and confirms tetrahydronaphthalene ring saturation .

- IR Spectroscopy : Identifies C-H stretching (~2900 cm⁻¹) and aromatic C=C (~1600 cm⁻¹) .

Q. How can preliminary toxicological risks of this compound be assessed in laboratory settings?

- Methodological Answer : Follow the ATSDR systematic review framework :

- Step 1 : Define exposure routes (inhalation, dermal) and endpoints (hepatic/renal effects) .

- Step 2 : Conduct literature searches in PubMed, TOXCENTER, and NTRL using CAS-specific queries .

- Step 5 : Assess bias in animal studies (e.g., dose-response consistency) .

- Step 7 : Translate findings into hazard levels (e.g., "moderate confidence" for hepatotoxicity if 3/4 studies agree) .

Q. What environmental monitoring strategies are recommended for detecting this compound in air and water?

- Methodological Answer :

- Air : Use gas chromatography with PID detection, optimized for non-polar volatiles (detection limit ~0.1 ppb) .

- Water : Solid-phase extraction (SPE) followed by GC-MS, validated for similar polycyclic compounds .

- Soil : Soxhlet extraction with hexane/acetone (3:1), analyzed via HPLC-UV .

Q. How does the hexyl substituent influence the compound’s stability in catalytic reactions?

- Methodological Answer : The hexyl chain increases steric hindrance, reducing reaction rates in electrophilic substitution . For hydrogenation, bulky substituents may lower catalyst accessibility, requiring higher pressures (e.g., 50–100 bar H₂) . Comparative studies on methyl vs. hexyl derivatives show ~20% lower yields for hexyl groups under identical conditions .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in electrophilic aromatic substitution?

- Methodological Answer : Use DFT calculations to map electron density. The hexyl group acts as an electron-donating substituent, directing electrophiles to the para position. Compare HOMO/LUMO profiles of hexyl-tetralin vs. unsubstituted tetralin using software like Gaussian . Experimental validation via nitration (HNO₃/H₂SO₄) shows predominant para-nitro product formation (>70%) .

Q. How can advanced spectroscopic techniques resolve structural ambiguities in substituted tetrahydronaphthalenes?

- Methodological Answer :

- 2D NMR (COSY, NOESY) : Differentiates between 1,2,3,4- and 1,2,4,5-substitution patterns .

- High-resolution MS : Confirms molecular formula (C₁₆H₂₂) with <5 ppm error .

- X-ray crystallography : Resolves absolute configuration for chiral centers (if present) .

Q. What computational models predict the biodegradation pathways of this compound in aquatic systems?

- Methodological Answer : Apply molecular dynamics (MD) simulations to estimate hydrolysis rates. The hexyl group slows degradation due to hydrophobicity (logP ~4.5). Compare with EPA’s EPI Suite™ predictions for half-life (>60 days in water) . Validate via lab studies measuring COD reduction in activated sludge .

Q. How can contradictions in catalytic efficiency data across studies be resolved?

- Methodological Answer : Conduct meta-analysis using the ATSDR framework:

- Step 6 : Rate confidence in studies (e.g., "high" for peer-reviewed, controlled experiments) .

- Step 8 : Integrate data to identify variables (e.g., catalyst pretreatment, solvent purity) causing yield disparities . For example, NiW catalysts outperform CoMo in hydrocracking due to stronger metal-support interactions .

Q. What long-term environmental impacts are predicted for this compound based on its physicochemical properties?

- Methodological Answer :

Use QSAR models to estimate bioaccumulation (BCF >5000 suggests high risk). Experimentally, measure soil adsorption (Kₒc ~3000 mL/g) and photolysis half-life (~20 days under UV) . Cross-reference with ATSDR’s environmental fate criteria (Table B-1) for persistence in sediments .

Properties

CAS No. |

66325-11-9 |

|---|---|

Molecular Formula |

C16H24 |

Molecular Weight |

216.36 g/mol |

IUPAC Name |

1-hexyl-1,2,3,4-tetrahydronaphthalene |

InChI |

InChI=1S/C16H24/c1-2-3-4-5-9-14-11-8-12-15-10-6-7-13-16(14)15/h6-7,10,13-14H,2-5,8-9,11-12H2,1H3 |

InChI Key |

HPDNPBBNNVKEAM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1CCCC2=CC=CC=C12 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.